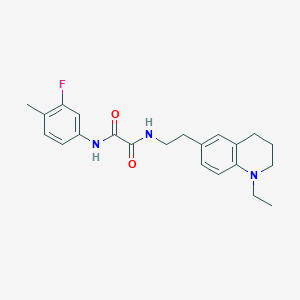

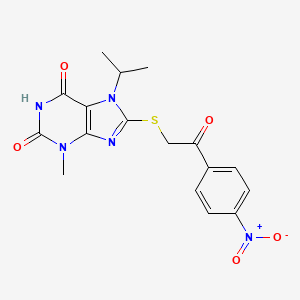

![molecular formula C9H9N7 B2759033 N'-{3-Cyanopyrazolo[3,2-C][1,2,4]triazin-4-YL}-N,N-dimethylmethanimidamide CAS No. 1306753-69-4](/img/structure/B2759033.png)

N'-{3-Cyanopyrazolo[3,2-C][1,2,4]triazin-4-YL}-N,N-dimethylmethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide” is a complex organic compound that belongs to the class of 1,2,4-triazine derivatives . These compounds are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities : Compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine and pyrazolylcarbonyl[1,2,4]triazolo[3,4-c][1,2,4]triazine structures have been synthesized and demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. They also exhibited antimicrobial activity (Riyadh, 2011).

Synthesis and Evaluation of Antimicrobial Agents : A study utilized 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide for the synthesis of new compounds, including pyrazolo[5,1-c]triazines. These compounds were evaluated for their antimicrobial properties (Abu-Melha, 2013).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives for Anticancer and Antimicrobial Applications : Another study described the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety, showing potential anticancer and antimicrobial activities (Riyadh et al., 2013).

Insecticidal Activity : Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, including pyrazolo[5,1-c]triazines, were tested as insecticidal agents against the cotton leafworm, showing promising results (Fadda et al., 2017).

Antiavian Influenza Virus Activity : Novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested in vitro for their anti-influenza A virus (H5N1) activity, with several compounds showing significant antiviral activities (Hebishy et al., 2020).

Antiviral Activity Against Encephalitis Viruses : A study synthesized azolo[5,1-c][1,2,4]triazines containing a cyano group as analogs of the drug Triazavirin (riamilovir) and tested them for antiviral activity against various encephalitis viruses (Sapozhnikova et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[5,1-c][1,2,4]triazines, have been found to exhibit antiviral and antitumor activities , suggesting potential targets could be viral proteins or tumor cells.

Mode of Action

It’s known that similar compounds, such as pyrazolo[5,1-c][1,2,4]triazines, can interact with their targets by mimicking the structure of nucleic bases , which could interfere with DNA replication or RNA transcription processes.

Biochemical Pathways

Given the structural similarities to nucleic bases, it’s plausible that this compound could interfere with nucleic acid metabolism and synthesis .

Result of Action

Similar compounds have shown cytotoxic activities against certain types of cancer cells , suggesting that this compound could potentially induce cell death in target cells.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide' involves the reaction of 3-cyanopyrazolo[5,1-c][1,2,4]triazine with N,N-dimethylformamide dimethyl acetal followed by the addition of an imido group using a suitable reagent.", "Starting Materials": [ "3-cyanopyrazolo[5,1-c][1,2,4]triazine", "N,N-dimethylformamide dimethyl acetal", "Suitable reagent for imido group addition" ], "Reaction": [ "Step 1: 3-cyanopyrazolo[5,1-c][1,2,4]triazine is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a suitable catalyst to form the intermediate N,N-dimethylimidoformamide derivative.", "Step 2: The intermediate is then reacted with a suitable reagent for imido group addition to form the final product 'N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide'.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

1306753-69-4 |

Formule moléculaire |

C9H9N7 |

Poids moléculaire |

215.22 g/mol |

Nom IUPAC |

N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C9H9N7/c1-15(2)6-11-9-7(5-10)13-14-8-3-4-12-16(8)9/h3-4,6H,1-2H3 |

Clé InChI |

HWZDNJBEAPVJPG-UHFFFAOYSA-N |

SMILES |

CN(C)C=NC1=C(N=NC2=CC=NN21)C#N |

SMILES canonique |

CN(C)C=NC1=C(N=NC2=CC=NN21)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

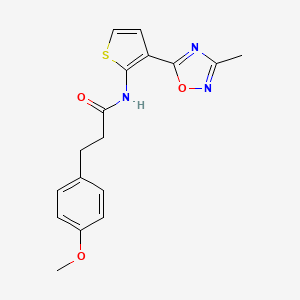

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

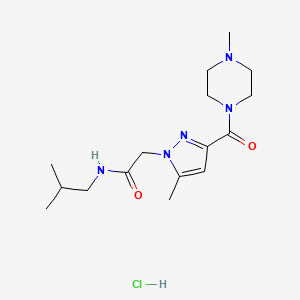

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

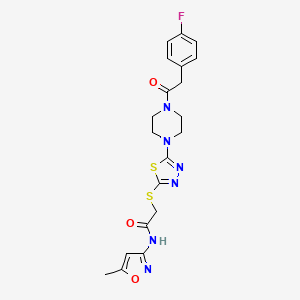

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

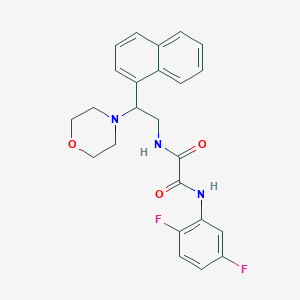

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)